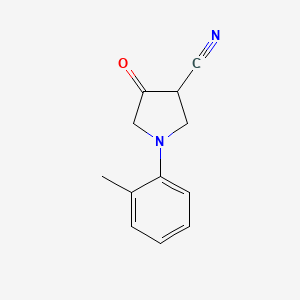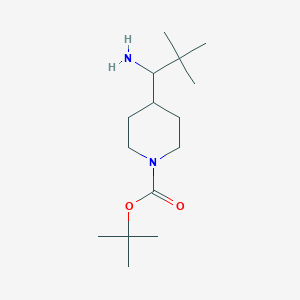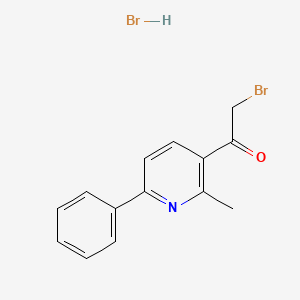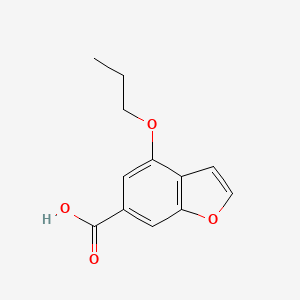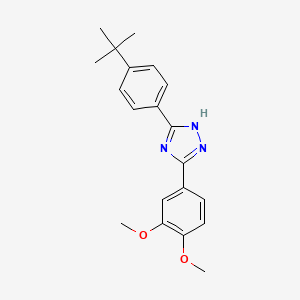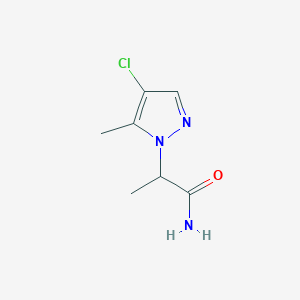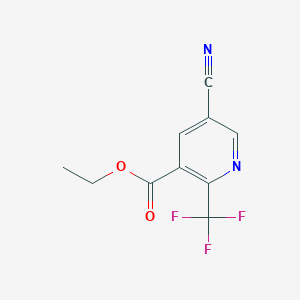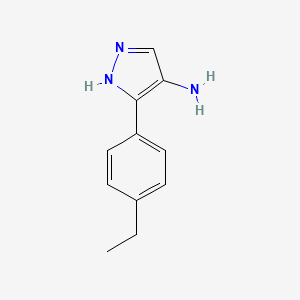
2-Methyl-1H-imidazol-5-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1H-imidazol-5-amine hydrochloride is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazoles are known for their versatility and utility in various applications, including pharmaceuticals, agrochemicals, and materials science . The hydrochloride salt form enhances its solubility and stability, making it suitable for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
. This reaction typically involves the following steps:
Condensation: Glyoxal reacts with ammonia and acetaldehyde to form the imidazole ring.
Cyclization: The intermediate undergoes cyclization to form 2-methylimidazole.
Amination: The 2-methylimidazole is then aminated at the 5-position to form 2-methyl-1H-imidazol-5-amine.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of 2-Methyl-1H-imidazol-5-amine hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
2-Methyl-1H-imidazol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Substitution reactions at the nitrogen or carbon atoms can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
科学的研究の応用
2-Methyl-1H-imidazol-5-amine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Industry: Employed as a hardener or accelerator for epoxy resins and as an auxiliary agent for textile dyes.
作用機序
The mechanism of action of 2-Methyl-1H-imidazol-5-amine hydrochloride involves its interaction with various molecular targets:
Molecular Targets: It can bind to metal ions, forming coordination complexes that can catalyze various chemical reactions.
Pathways Involved: In biological systems, it may interfere with enzyme activity or disrupt cellular processes by binding to specific proteins or nucleic acids.
類似化合物との比較
Similar Compounds
2-Methylimidazole: A precursor in the synthesis of 2-Methyl-1H-imidazol-5-amine hydrochloride, used in similar applications.
1-Methylimidazole: Another imidazole derivative with different substitution patterns, used in coordination chemistry and as a solvent.
4-(2-Methyl-1H-imidazol-1-yl)benzoic acid hydrochloride: A compound with a similar imidazole core but different functional groups, used in pharmaceutical research.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable hydrochloride salts enhances its solubility and stability, making it particularly useful in various applications.
特性
分子式 |
C4H8ClN3 |
|---|---|
分子量 |
133.58 g/mol |
IUPAC名 |
2-methyl-1H-imidazol-5-amine;hydrochloride |
InChI |
InChI=1S/C4H7N3.ClH/c1-3-6-2-4(5)7-3;/h2H,5H2,1H3,(H,6,7);1H |
InChIキー |
HMHPEOVQBIDTFV-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(N1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



